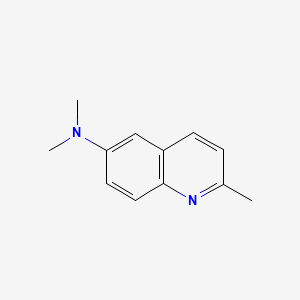

N,N,2-Trimethylquinolin-6-amine

説明

Chemical Overview

N,N,2-Trimethylquinolin-6-amine is an organic heterocyclic compound with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 grams per mole. The compound is characterized by a quinoline core structure featuring a dimethylamino group (-N(CH₃)₂) positioned at the 6-carbon and a methyl group (-CH₃) located at the 2-position of the quinoline ring system. This specific substitution pattern creates a molecule with distinctive electronic and steric properties that influence its chemical behavior and applications.

The structural configuration of this compound can be represented by the SMILES notation CC1=NC2=C(C=C1)C=C(C=C2)N(C)C, which illustrates the connectivity of atoms within the molecule. The compound possesses an InChI key of JGRWYZQONRFIFH-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications. The quinoline scaffold consists of a benzene ring fused to a pyridine ring, creating a rigid bicyclic aromatic system that serves as the foundation for the compound's chemical properties.

The physical properties of this compound include a melting point of 101°C and an estimated boiling point of 310.75°C. The compound exhibits a density of approximately 1.0859 g/cm³ and possesses a refractive index estimated at 1.6648. These physical characteristics indicate a crystalline solid at room temperature with moderate thermal stability. The predicted pKa value of 6.58±0.43 suggests that the compound exhibits weak basic properties, consistent with the presence of the quinoline nitrogen and the dimethylamino substituent.

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader discovery and investigation of quinoline compounds. Quinoline, the parent compound from which this compound is derived, was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially named it "leukol" meaning "white oil" in Greek. This foundational discovery marked the beginning of extensive research into quinoline derivatives and their chemical properties.

Runge's pioneering work occurred during his tenure at a chemical factory in Oranienburg, where he conducted systematic studies on coal tar distillation and subsequent extraction of various fractions. Through these investigations, Runge successfully isolated and named several important compounds including carbolic acid (phenol), leucol (a mixture containing quinoline, isoquinoline, and quinaldine), pyrrol, and cyanol (aniline). His methodical approach to chemical separation and identification established fundamental principles that would guide subsequent research into heterocyclic compounds.

The structural elucidation of quinoline compounds advanced significantly through the work of French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt's compound, which he termed "Chinoilin" or "Chinolein," initially appeared to be distinct from Runge's leucol due to different reaction behaviors. However, German chemist August Hoffmann later recognized that these apparent differences resulted from the presence of contaminants, establishing that both researchers had isolated the same fundamental quinoline structure.

The development of quinoline chemistry continued through the late nineteenth and early twentieth centuries with the establishment of various synthetic methodologies. The invention of synthetic routes such as the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach-Knorr synthesis, and Combes synthesis provided researchers with reliable methods for producing quinoline derivatives with specific substitution patterns. These synthetic advancements enabled the systematic investigation of structure-activity relationships and the development of quinoline compounds for various applications.

The specific compound this compound emerged as a compound of interest due to its unique substitution pattern, which combines electron-donating dimethylamino functionality with the electron-accepting quinoline system. This combination creates opportunities for intramolecular charge transfer processes and photophysical properties that have proven valuable in contemporary research applications. The compound has been identified with Chemical Abstracts Service (CAS) number 92-99-9, providing a standardized identifier for regulatory and commercial purposes.

Significance in Modern Chemical Research

This compound has emerged as a compound of considerable significance in modern chemical research, particularly in the development of fluorescent probes and analytical methods. The compound's unique electronic structure, featuring an electron-rich dimethylamino group conjugated with the quinoline scaffold, creates favorable conditions for photoinduced charge transfer processes that are essential for fluorescence-based applications.

One of the most prominent research applications involves the utilization of this compound derivatives as fluorescent probes for metal ion detection. Research has demonstrated the development of ratiometric and reversible fluorescent probes based on 6-(dimethylamino)quinaldine derivatives for cadmium ion detection. These probes exhibit exceptional photophysical properties, including a substantial 55-nanometer red-shift from 515 nanometers to 570 nanometers in their emission spectra upon interaction with cadmium ions. The linear relationship between fluorescence intensity ratio and cadmium concentration in the range of 0-10 micromolar at physiological pH demonstrates the quantitative detection capabilities of these quinoline-based systems.

The compound has also found applications in two-photon fluorescence microscopy, where quinoline derivative-based probes have been developed for tracking superoxide anion in biological systems. The design strategy involves extending π-conjugations and implementing moderate intramolecular charge transfer processes to achieve specific "turn-on" fluorescence responses. These probes demonstrate broad linear ranges, high photostability, and low cytotoxicity, making them suitable for monitoring endogenous superoxide anion fluxes in living cells and in vivo applications.

Research into pharmaceutical applications has revealed that this compound serves as a valuable intermediate in drug synthesis pathways. The compound's structural features make it suitable for incorporation into larger molecular frameworks designed for specific therapeutic targets. Recent investigations have explored quinoline analogues as potential antiviral agents, particularly targeting viral proteins through structure-activity relationship studies. The electron-rich nature of the dimethylamino substituent combined with the rigid quinoline framework provides opportunities for specific molecular recognition and binding interactions.

The analytical chemistry applications of this compound encompass its use as an indicator for temperature monitoring and polarity assessment. The compound's fluorescence properties respond to environmental changes, enabling real-time monitoring of experimental conditions. Research has established linear response ranges between 0.5 and 2 micromolar, demonstrating the sensitivity and precision achievable with quinoline-based analytical methods. The compound's ability to interact with cellular structures in aqueous environments has led to investigations of its interactions with proteins and nucleic acids, expanding its potential applications in biochemical research.

特性

IUPAC Name |

N,N,2-trimethylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRWYZQONRFIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059075 | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-99-9 | |

| Record name | N,N,2-Trimethyl-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 92-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,2-trimethylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Dimethylamino)quinaldine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ3HUM6V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Procedure and Conditions

A representative synthesis involves the following steps:

-

Starting Materials :

-

N,N-Dimethyl-1,4-phenylenediamine (11.6 g, 85.2 mmol)

-

Crotonaldehyde (13 mL)

-

Hydrochloric acid (6 M, 500 mL)

-

Toluene (80 mL, anhydrous)

-

-

Reaction Setup :

-

Dissolve N,N-Dimethyl-1,4-phenylenediamine in hydrochloric acid.

-

Add crotonaldehyde and evacuate the system, replacing it with inert gas (e.g., nitrogen).

-

Introduce toluene and heat to reflux at .

-

-

Progress Monitoring :

-

Track reaction completion via thin-layer chromatography (TLC) at 1-hour intervals.

-

-

Work-Up :

-

Cool to room temperature, extract toluene, and neutralize the aqueous phase with ice-cold base.

-

Extract with dichloromethane, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification :

-

Perform column chromatography (silica gel, petroleum ether:ethyl acetate = 20:1) to isolate the product as a yellow solid.

-

Yield : 35% (typical for Friedländer reactions due to competing side reactions).

-

Key Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. | |

| Solvent | Toluene | Non-polar solvent minimizes side reactions while facilitating azeotropic water removal. |

| Inert Atmosphere | Nitrogen | Prevents oxidation of amine intermediates. |

| Purification Method | Column chromatography | Essential for separating regioisomers and unreacted starting materials. |

Alternative Synthetic Pathways

While the Friedländer method dominates, other routes have been explored in literature:

Bischler-Napieralski Cyclization

Characterization and Quality Control

Spectroscopic Data

Post-synthesis characterization confirms structure and purity:

(400 MHz, Chloroform-d):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.91 | dd () | 2H | H-5 and H-7 (quinoline) |

| 7.36 | dd () | 1H | H-8 |

| 7.18 | d () | 1H | H-3 |

| 6.81 | d () | 1H | H-4 |

| 3.07 | s | 6H | N,N-Dimethyl |

| 2.70 | s | 3H | C2-Methyl |

and HRMS :

Purity Assessment Protocols

| Technique | Purpose | Acceptable Threshold |

|---|---|---|

| HPLC-MS | Quantify trace impurities (<0.1%) | Single peak at λ = 254 nm |

| TLC | Monitor reaction progress | Rf = 0.4 (silica, 20:1 petroleum ether:ethyl acetate) |

Industrial-Scale Production Considerations

Scaling the Friedländer synthesis necessitates addressing:

-

Cost of Column Chromatography : Switch to recrystallization (e.g., using ethanol/water mixtures) for bulk purification.

-

Solvent Recovery : Implement toluene distillation and reuse systems.

-

Catalyst Development : Acidic resins or heterogeneous catalysts could replace HCl, simplifying work-up.

化学反応の分析

Types of Reactions:

Reduction: The compound can be reduced to form various reduced quinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Reactivity

N,N,2-Trimethylquinolin-6-amine exhibits unique chemical properties due to the specific arrangement of its methyl and dimethylamino groups on the quinoline ring. This structure influences its reactivity in various chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions.

Common Reactions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Quinoline N-oxides |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced quinoline derivatives |

| Substitution | Halides, amines, thiols | Substituted quinoline derivatives |

Chemistry

Catalysis : this compound serves as a ligand in catalytic reactions. Its ability to enhance the efficiency and selectivity of chemical transformations makes it valuable in synthetic chemistry. For example, studies have shown that this compound can facilitate various catalytic processes by stabilizing reactive intermediates.

Biology

Fluorescent Sensors : The compound has been utilized in developing fluorescent sensors for detecting specific ions and molecules within biological systems. Its fluorescence properties allow for real-time monitoring of biological processes. Recent research highlights its application in sensing hypochlorite ions with high selectivity and rapid response times .

Medicine

Chemotherapeutic Agent : this compound has demonstrated potential as a chemotherapeutic agent. Clinical trials have explored its efficacy against different cancer types. Its mechanism of action involves targeting specific molecular pathways associated with cancer cell proliferation .

Case Studies

-

Fluorescent Sensing of Hypochlorite :

- Objective : Develop a novel sensor for hypochlorite detection.

- Methodology : A quinolin-containing nitrone derivative was synthesized from this compound.

- Results : The sensor exhibited high selectivity (80-fold over other analytes) and rapid response (within 5 seconds), demonstrating its applicability in live cell imaging .

-

Catalytic Applications in Organic Synthesis :

- Study Focus : The role of this compound as a ligand in catalytic reactions.

- Findings : Enhanced reaction rates and selectivity were observed in various transformations involving this compound as a ligand, underscoring its significance in synthetic organic chemistry.

作用機序

Molecular Targets and Pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Quinolin-6-amines

N,N-Dimethylquinolin-6-amine (1e)

- Structure: Lacks the 2-methyl group present in N,N,2-trimethylquinolin-6-amine.

- Synthesis : Prepared similarly via alkylation but with fewer methylations.

N,N-Diethyl-5-methylquinolin-6-amine (CAS 200115-71-5)

- Structure : Diethylamine substituent at the 6-position and a methyl group at the 5-position.

- Molecular Weight : 214.31 g/mol.

- Impact of Substituents : The bulkier diethyl group increases lipophilicity (logP) compared to dimethyl analogs, which may influence membrane permeability in biological systems .

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8)

- Structure : Bromine at the 6-position and a difluoromethylphenyl group at the 4-position.

- Synthesis: Achieved in 83% yield via a one-step protocol, highlighting higher efficiency than this compound’s 39% yield .

- Electronic Effects : Bromine and difluoromethyl groups enhance electrophilicity, making this compound reactive in cross-coupling reactions .

Compounds with Varied Core Structures

N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (CAS 873943-00-1)

- Structure : Trifluoromethyl and chlorophenyl substituents.

- Molecular Weight : 322.72 g/mol.

2-(Piperazin-1-yl)quinoline (CAS 5786-68-5)

Comparative Data Table

Key Findings and Implications

Synthetic Efficiency: this compound’s lower yield (39% vs. 83% for brominated analogs) suggests challenges in multiple alkylation steps, likely due to steric hindrance from the 2-methyl group .

Electronic and Steric Effects: Electron-donating methyl groups in this compound increase electron density on the quinoline ring, favoring nucleophilic substitution reactions. Bulky substituents (e.g., diethyl or CF₃) enhance lipophilicity but may reduce solubility .

Biological Relevance: Piperazine and CF₃-substituted derivatives show promise in drug discovery due to improved solubility and target binding, whereas this compound’s applications remain focused on synthetic intermediates .

生物活性

N,N,2-Trimethylquinolin-6-amine, with the molecular formula and a molecular weight of 186.25 g/mol, is a quinoline derivative notable for its diverse biological activities and potential applications in pharmaceuticals and material sciences. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods including the Ullmann reaction, Friedländer synthesis, and Bischler-Napieralski reaction. The choice of method typically depends on factors such as desired yield and available starting materials.

Key Synthetic Routes:

- Ullmann Reaction: Involves coupling of aryl halides with amines.

- Friedländer Synthesis: Utilizes an aniline and a carbonyl compound to form quinoline derivatives.

- Bischler-Napieralski Reaction: A cyclization reaction that forms quinolines from β-phenylethylamines.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been tested in various cancer cell lines with promising results suggesting cytotoxic effects against specific tumor types. The mechanism appears to involve the modulation of apoptosis pathways and inhibition of cell proliferation .

Table 1: Anticancer Activity Studies

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Induces apoptosis |

| Study B | Lung Cancer | 10 | Inhibits cell proliferation |

| Study C | Colon Cancer | 20 | Modulates signaling pathways |

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness varies depending on the microbial strain, with notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation: It may act on specific receptors associated with cell signaling pathways that regulate growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cells, leading to cell death in cancerous tissues .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action led to enhanced apoptosis rates compared to controls .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted where this compound was evaluated against common bacterial strains. Results indicated effective inhibition at concentrations lower than those required for many traditional antibiotics, suggesting potential for development as a novel antimicrobial agent.

Q & A

Q. What are the primary synthetic routes for N,N,2-Trimethylquinolin-6-amine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluoroethanol or morpholinoethanol derivatives of quinolin-6-amine can undergo alkylation under basic conditions (e.g., NaH in DMF) to introduce methyl groups at specific positions . Reaction temperature and solvent polarity significantly impact regioselectivity and byproduct formation. Optimizing stoichiometry and using inert atmospheres (e.g., nitrogen) can improve yields above 80%, as demonstrated in similar quinoline derivatizations .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

X-ray crystallography provides definitive bond lengths and angles for the quinoline core, while ¹H/¹³C NMR identifies substituent positions. For example, methyl groups at the 2- and 6-positions produce distinct splitting patterns in aromatic regions (δ 6.5–8.5 ppm) due to anisotropic effects . Coupling constants (e.g., J = 6.6–7.2 Hz in quinoline protons) help confirm substitution patterns . Discrepancies between computational and experimental data (e.g., NOE correlations) may indicate conformational flexibility .

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

- HPLC-MS : Detects impurities at trace levels (<0.1%) using reverse-phase C18 columns and acetonitrile/water gradients.

- HRMS : Validates molecular formulas (e.g., [M+H]+ with <2 ppm error) .

- TLC : Screens reaction progress with silica gel plates and UV visualization.

Contradictions between techniques (e.g., NMR purity vs. HPLC) often arise from non-UV-active impurities, necessitating orthogonal validation .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what catalytic applications exist?

The tertiary amine and quinoline nitrogen act as donor atoms, forming stable complexes with Cu(II), Pd(II), and Ru(II). Coordination geometry (e.g., octahedral vs. square planar) depends on steric hindrance from methyl groups . These complexes show promise in catalysis, such as C–H activation or asymmetric hydrogenation, though bulky substituents may reduce catalytic turnover .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. The HOMO distribution typically localizes on the quinoline ring’s electron-rich positions (C5 and C7), guiding regioselective nitration or halogenation . Discrepancies between predicted and experimental regiochemistry may arise from solvent effects or kinetic vs. thermodynamic control .

Q. How do structural modifications of this compound influence biological activity?

Methyl groups enhance lipophilicity, improving membrane permeability in antibacterial assays. For instance, analogs like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-substituted quinolines show MIC values <1 µg/mL against S. aureus . However, excessive hydrophobicity (e.g., trifluoromethyl groups) may reduce solubility, necessitating salt formation or prodrug strategies .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°gas) for this compound?

Discrepancies in enthalpy of formation (ΔfH°gas) often stem from experimental vs. computational methods. Calorimetric measurements (e.g., bomb calorimetry) are benchmarked against Gaussian-based computations (G4MP2). Deviations >5 kJ/mol require re-evaluating basis sets or experimental conditions (e.g., purity of samples) .

Methodological Challenges

Q. How can researchers address conflicting spectroscopic data in substituted quinolines?

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves rotational barriers in methyl groups.

- Solvent polarity : CDCl3 vs. DMSO-d6 alters chemical shifts for amine protons due to hydrogen bonding .

- Crystallographic disorder : Refinement with software like ORTEP-3 improves electron density maps for methyl-substituted quinolines .

Q. What protocols ensure reproducibility in metal-complex synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。